molecular formula C10H11BrO3 B8722481 2,3-Dihydro-6-bromo-5-benzofuranol methoxymethyl ether

2,3-Dihydro-6-bromo-5-benzofuranol methoxymethyl ether

Cat. No.: B8722481
M. Wt: 259.10 g/mol
InChI Key: DUHGJWKQIYSCJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-6-bromo-5-benzofuranol methoxymethyl ether is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

6-bromo-5-(methoxymethoxy)-2,3-dihydro-1-benzofuran

InChI

InChI=1S/C10H11BrO3/c1-12-6-14-10-4-7-2-3-13-9(7)5-8(10)11/h4-5H,2-3,6H2,1H3

InChI Key

DUHGJWKQIYSCJB-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C2C(=C1)CCO2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flame-dried 1000 mL 3-neck flask fitted with an internal thermometer, magnetic stirring, and a 250 mL dropping funnel was charged with sodium hydride (60% dispersion in mineral oil, 11.17 g, 279 mmol) and dimethylformamide (dried over molecular sieves, 200 mL). A solution of 16 (50.00 g, 233 mmol) in dimethylformamide (100 mL) was added dropwise such that the reaction temperature did not exceed 40° C (addition time was approximately 30 minutes). When hydrogen evolution had ceased, an ice bath was added and chloromethyl methylether (22.47 g, 297 mmol) was added dropwise at 25° C. Upon completion of the addition the reaction mixture was allowed to stir at room temperature for two hours then quenched by pouring into water (1000 mL). The mixture was extracted with ether (3×300 mL) and the combined organic extracts washed sequentially with water (2×500 mL) and 20% NaCl (300 mL), dried (Na2SO4), and concentrated. Distillation afforded 17 as a colorless liquid.
Quantity
11.17 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
22.47 g
Type
reactant
Reaction Step Four
Name

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